An In-depth Technical Guide on the Core Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
An In-depth Technical Guide on the Core Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as a crucial building block in asymmetric synthesis. Its stereospecificity makes it a valuable intermediate in the production of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on its role in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 1006381-03-8[1][2][3] |
| Molecular Formula | C₃H₆O₄S[1][3] |
| Molecular Weight | 138.14 g/mol [1][3] |
| Appearance | Colorless to light yellow solid or liquid |
| Melting Point | 81-83 °C |
| Boiling Point | 221.8 ± 7.0 °C (Predicted) |
| Density | 1.4 g/cm³[4] |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |
Table 2: Spectroscopic Data (Expected)
| Spectroscopy | Expected Peaks |
| ¹H NMR | Singlet for methyl protons at δ 1.3–1.5 ppm[4] |
| ¹³C NMR | Characteristic signals for sulfone carbons at δ 110–120 ppm[4] |
| IR Spectroscopy | Strong S=O stretches at 1150–1300 cm⁻¹[4] |
Synthesis and Purification
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is typically achieved through a two-step, one-pot reaction from the corresponding chiral diol, (R)-1,2-propanediol.
Experimental Protocol: Synthesis
This protocol is a representative method based on the well-established synthesis of cyclic sulfates from vicinal diols.
Materials:
-
(R)-1,2-propanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
Procedure:
-
Cyclic Sulfite Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-propanediol in an anhydrous solvent such as carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the complete formation of the intermediate cyclic sulfite and to drive off excess HCl.
-
Oxidation to Cyclic Sulfate: Cool the reaction mixture back to 0 °C.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate.
-
In a separate flask, prepare a solution of sodium periodate (1.5 equivalents) in water.
-
Add the sodium periodate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the cyclic sulfite.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can be purified by vacuum distillation or crystallization.
Vacuum Distillation:
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure. The boiling point is approximately 40 °C at reduced pressure.[4]
-
Collect the fraction corresponding to the pure product.
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., carbon tetrachloride/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Role in Drug Development
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a key chiral intermediate in the synthesis of stereoisomers of Secnidazole.[5][6] Secnidazole is a 5-nitroimidazole antimicrobial agent used in the treatment of various infections caused by anaerobic bacteria and protozoa.[7][8]
The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for the stereospecific synthesis of the active enantiomer of Secnidazole, which ensures its therapeutic efficacy.
Mechanism of Action of Secnidazole
While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide itself is not the active pharmaceutical ingredient, its role as a precursor to Secnidazole links it to the latter's mechanism of action. Secnidazole is a prodrug that is selectively activated in anaerobic organisms.
Caption: Mechanism of action of Secnidazole.
The process begins with the passive diffusion of Secnidazole into the anaerobic pathogen.[7] Inside the cell, the nitro group of Secnidazole is reduced by the enzyme nitroreductase, which is abundant in anaerobic organisms.[7] This reduction generates reactive nitro radical anions.[9] These highly reactive intermediates interact with the pathogen's DNA, causing strand breakage and destabilization of the DNA helix.[7][9] The resulting DNA damage inhibits DNA synthesis and repair, ultimately leading to the death of the microbial cell.[7]
Safety and Handling
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and stereochemistry make it an invaluable tool for the asymmetric synthesis of drugs like Secnidazole. A thorough understanding of its synthesis, properties, and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development.
References
- 1. scbt.com [scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 5. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. What is the mechanism of Secnidazole? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
